
Urea, tris(2-hydroxyethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, tris(2-hydroxyethyl)-, also known as tris(2-hydroxyethyl)urea, is an organic compound with the molecular formula C7H16N2O4. It is a derivative of urea where three hydroxyethyl groups are attached to the nitrogen atoms of the urea molecule. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of urea, tris(2-hydroxyethyl)- typically involves the reaction of urea with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Urea+3Ethylene Oxide→Urea, tris(2-hydroxyethyl)-
The reaction is usually conducted in the presence of a catalyst and under specific temperature and pressure conditions to optimize the yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of urea, tris(2-hydroxyethyl)- involves large-scale reactors where urea and ethylene oxide are combined under controlled conditions. The process is designed to maximize efficiency and minimize by-products. The use of advanced catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Urea, tris(2-hydroxyethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Urea, tris(2-hydroxyethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical assays and as a stabilizer for proteins and enzymes.
Industry: Urea, tris(2-hydroxyethyl)- is used in the production of resins, plastics, and other polymeric materials
Wirkmechanismus
The mechanism of action of urea, tris(2-hydroxyethyl)- involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their stability and reactivity. In biological systems, the compound can interact with proteins and enzymes, affecting their structure and function. The exact pathways and molecular targets depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Urea: The parent compound with the formula CO(NH2)2.
Thiourea: A sulfur analog of urea with the formula CS(NH2)2.
Uniqueness
Urea, tris(2-hydroxyethyl)- is unique due to the presence of three hydroxyethyl groups, which impart distinct chemical and physical properties. These groups enhance its solubility in water and other polar solvents, making it suitable for various applications that require high solubility and reactivity .
Eigenschaften
CAS-Nummer |
97271-72-2 |
|---|---|
Molekularformel |
C7H16N2O4 |
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
1,1,3-tris(2-hydroxyethyl)urea |
InChI |
InChI=1S/C7H16N2O4/c10-4-1-8-7(13)9(2-5-11)3-6-12/h10-12H,1-6H2,(H,8,13) |
InChI-Schlüssel |
VKUPKRKGNSEUNN-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)NC(=O)N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Butylselanyl)ethynyl]benzene](/img/structure/B14328911.png)
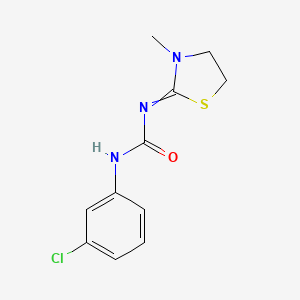
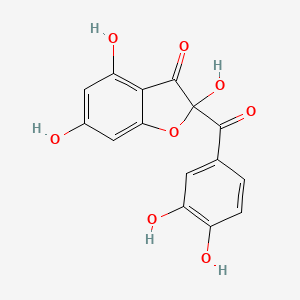
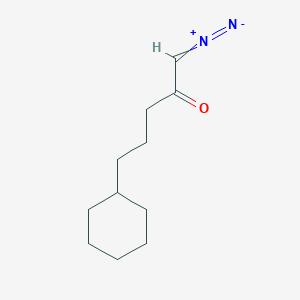

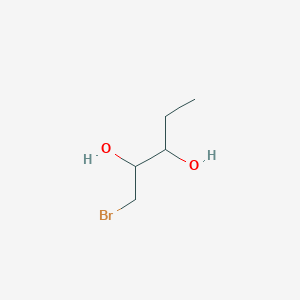
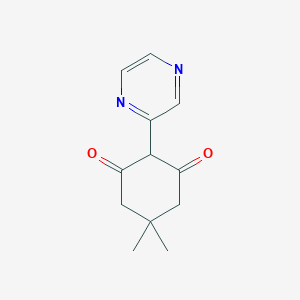
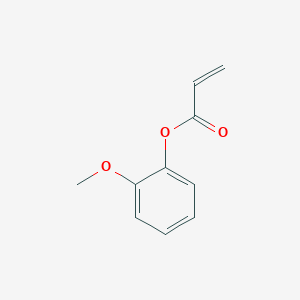
silane](/img/structure/B14328963.png)
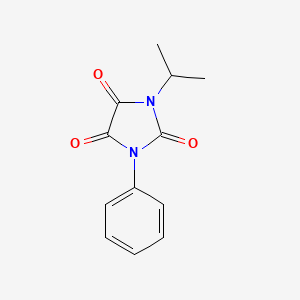
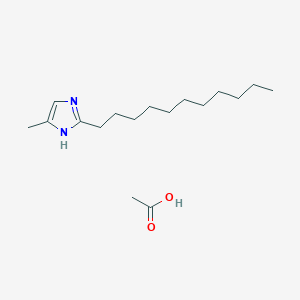

![Triphenyl[phenyl(trimethylsilyl)methylidene]-lambda~5~-phosphane](/img/structure/B14328980.png)
![1-[5-Chloro-2-(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate](/img/structure/B14328986.png)
